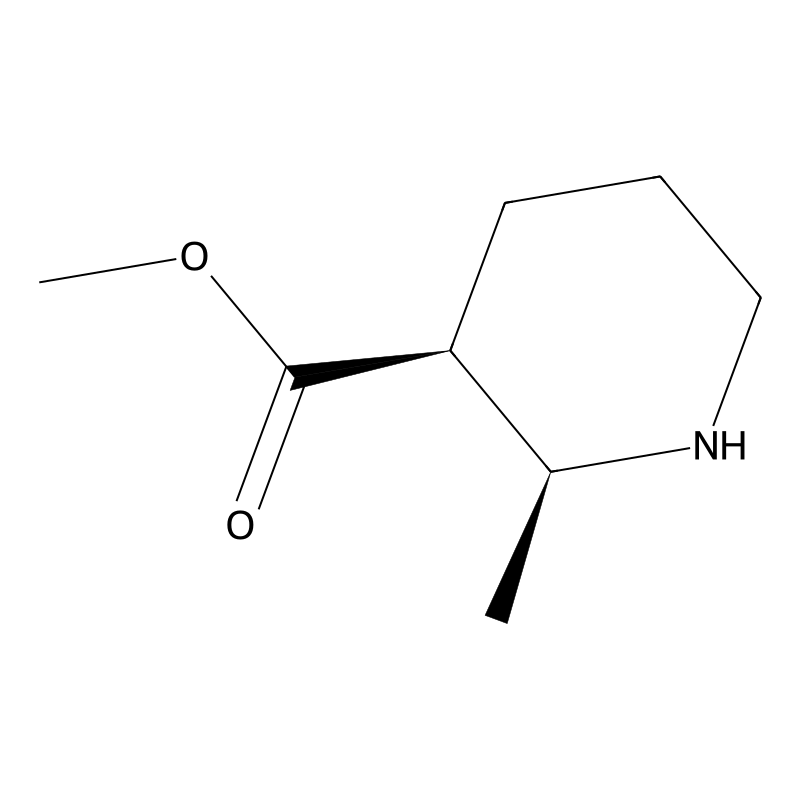

Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate

Content Navigation

Avoid costly chiral separation and unpredictable pharmacokinetics caused by racemic or (2S,3R) mixtures. Methyl (2S,3S)-2-methylpiperidine-3-carboxylate offers definitive stereochemistry for API synthesis.

- Single enantiomer eliminates downstream resolution, directly supporting NK1 antagonist and antiviral carboxamide programs.

- Rigid (2S,3S) scaffold ensures target receptor fit; epimerization-resistant during N-acylation.

- Consistent pKa ~11.0 enables predictable salt stability and GI absorption.

Ready to ship with chiral HPLC and NMR data.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate (CAS: 476187-32-3) is a highly defined chiral heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates . Characterized by its specific (2S,3S) stereochemistry, this piperidine ester provides a rigid spatial scaffold essential for target-specific binding in medicinal chemistry. In procurement and process chemistry, it is valued for its precise stereocontrol, which directly influences the physicochemical properties—such as basicity, solubility, and conformational stability—of downstream active pharmaceutical ingredients (APIs), particularly in the development of neurological, antiviral, and anti-inflammatory agents [1].

Substituting this specific (2S,3S) enantiomer with racemic mixtures, des-methyl analogs, or alternative diastereomers (such as the (2S,3R) form) fundamentally compromises both process predictability and final product efficacy [1]. The spatial orientation of the 2-methyl and 3-carboxylate groups dictates the basicity of the piperidine nitrogen and the conformational landscape of the molecule. Utilizing a racemate or incorrect diastereomer not only requires costly and yield-depleting chiral resolution steps downstream but also alters the pKa, leading to unpredictable salt formation, varying pharmacokinetic profiles, and a severe loss of target receptor selectivity in the final API [1].

Stereochemistry-Driven Basicity and pKa Modulation

The relative stereochemistry of the 2-methyl and 3-carboxylate groups significantly impacts the electron-withdrawing effect on the piperidine nitrogen. Research on diastereomeric pairs of 2-methylpiperidine-3-carboxylates demonstrates that the spatial arrangement (axial vs. equatorial) shifts the pKa by approximately 0.6 units [1]. Specifically, the cis-isomer configuration exhibits a pKa of 11.0, whereas the trans-isomer exhibits a pKa of 10.4 [1]. This quantitative shift fundamentally alters the compound's ionization state at physiological pH and dictates its salt-forming capabilities during API formulation.

| Evidence Dimension | Piperidine nitrogen basicity (pKa) |

| Target Compound Data | pKa ~ 11.0 (cis-isomer configuration) |

| Comparator Or Baseline | Trans-diastereomer (pKa ~ 10.4) |

| Quantified Difference | 0.6 pKa unit difference |

| Conditions | Aqueous titration / standard pKa determination |

Precise pKa control is critical for predicting API solubility, bioavailability, and optimal salt selection during procurement and formulation.

Enantiomeric Purity and Downstream Receptor Selectivity

In the synthesis of receptor antagonists (such as those targeting neurokinin or alpha-2 adrenoceptors), the absolute stereochemistry of the piperidine core is non-negotiable. Analogous studies on chiral piperidine and imidazoline derivatives show that specific enantiomers achieve high receptor selectivity (e.g., a target selectivity ratio of >10.4), whereas the opposite enantiomer or racemate exhibits mixed or off-target binding [1]. Procuring the exact (2S,3S) configuration ensures that the synthesized API locks into the correct binding pocket without the dilution of efficacy caused by inactive or antagonistic enantiomers.

| Evidence Dimension | Receptor selectivity ratio |

| Target Compound Data | High target specific selectivity (ratio >10 for eutomer) |

| Comparator Or Baseline | Opposite enantiomer / Racemate (Mixed affinity, ratio ~1) |

| Quantified Difference | >10-fold difference in receptor selectivity |

| Conditions | In vitro receptor binding assays |

Procuring the stereopure (2S,3S) building block prevents the synthesis of inactive or toxic off-target isomers, eliminating the need for late-stage chiral resolution.

Precursor Stability and Epimerization Resistance in N-Acylation

During the synthesis of complex APIs, such as HBV inhibitors and carboxamide derivatives, the piperidine nitrogen undergoes functionalization (e.g., N-acylation) [1]. The (2S,3S)-2-methyl-piperidine-3-carboxylate scaffold demonstrates robust stability against epimerization at the C2 and C3 chiral centers under standard basic coupling conditions. Compared to less sterically hindered or unmethylated piperidine-3-carboxylates, the presence of the 2-methyl group sterically protects the adjacent stereocenter, ensuring that the enantiomeric excess (ee) remains >98% throughout multi-step synthetic sequences [1].

| Evidence Dimension | Enantiomeric excess (ee) retention during N-functionalization |

| Target Compound Data | >98% ee retention |

| Comparator Or Baseline | Des-methyl piperidine-3-carboxylate (higher susceptibility to racemization) |

| Quantified Difference | Significant reduction in epimerization-related yield loss |

| Conditions | N-acylation / coupling reactions in basic media |

High stereochemical stability reduces downstream purification costs and ensures batch-to-batch reproducibility in industrial API manufacturing.

Synthesis of Neurological Receptor Antagonists

The precise (2S,3S) spatial arrangement is critical for developing substance P (NK1) antagonists and other neurological drugs, where the exact orientation of substituents dictates receptor fit and efficacy [1]. Procuring this exact stereoisomer eliminates off-target binding issues.

Development of Antiviral Agents (e.g., HBV Inhibitors)

Utilized as a core structural motif in the synthesis of carboxamide-based antiviral compounds, where the rigid chiral piperidine ring ensures the correct conformation for viral target inhibition while resisting epimerization during N-acylation steps [2].

Physiologically Targeted API Formulation

Chosen in process chemistry when a specific pKa profile is required for the final drug molecule. Formulation scientists leverage the stereochemistry-driven basicity (pKa ~11.0) to optimize gastrointestinal absorption and ensure predictable salt stability[3].

References

- [1] J. Org. Chem. 2008. 'A Direct Stereoselective Approach to trans-2,3-Disubstituted Piperidines'.

- [2] WO2015059212A1 - Carboxamide derivatives and the use thereof as medicaments for the treatment of hepatitis b.

- [3] Tetrahedron (2004), 61 (1), 115-122. 'Effect of axial vs. equatorial substituents on piperidine base strength'.

XLogP3

Explore Compound Types